molecular formula C18H36O B103580 9-Octadecanone CAS No. 18394-00-8

9-Octadecanone

Cat. No.: B103580
CAS No.: 18394-00-8
M. Wt: 268.5 g/mol
InChI Key: RPUZRNKKZZATGV-UHFFFAOYSA-N
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Description

9-Octadecanone is an organic compound with the molecular formula C18H36O and a molecular weight of 268.4778 g/mol . It is a ketone derived from octadecanoic acid and is characterized by a long hydrocarbon chain with a carbonyl group at the ninth position. This compound is also known by its IUPAC name, This compound .

Scientific Research Applications

9-Octadecanone has various applications in scientific research, including:

Safety and Hazards

Based on the available information, 9-Octadecanone does not appear to be classified as a hazardous substance or mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Octadecanone can be synthesized through various methods, including:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

9-Octadecanone undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Octadecanoic acid.

    Reduction: 9-Octadecanol.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 9-Octadecanone involves its interaction with molecular targets such as enzymes and receptors. The carbonyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The long hydrocarbon chain can also interact with lipid membranes, affecting their properties and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Octadecanone is unique due to the specific position of the carbonyl group, which influences its chemical reactivity and interactions with other molecules. This positional specificity makes it distinct from other similar compounds and allows for unique applications in various fields .

Properties

IUPAC Name

octadecan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-3-5-7-9-11-13-15-17-18(19)16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZRNKKZZATGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334068
Record name 9-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18394-00-8
Record name 9-Octadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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